molecular formula C28H48N4O2 B12733988 Carbamic acid, (8-(dipropylamino)octyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- CAS No. 154619-86-0

Carbamic acid, (8-(dipropylamino)octyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)-

Cat. No.: B12733988
CAS No.: 154619-86-0
M. Wt: 472.7 g/mol
InChI Key: UXCFQYWYUVLGBQ-IAPPQJPRSA-N
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Description

Carbamic acid, (8-(dipropylamino)octyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, which make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (8-(dipropylamino)octyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and temperature control to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes that ensure high yield and purity. These methods often involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (8-(dipropylamino)octyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Carbamic acid, (8-(dipropylamino)octyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Carbamic acid, (8-(dipropylamino)octyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Carbamic acid, (8-(dipropylamino)octyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- include:

Uniqueness

The uniqueness of Carbamic acid, (8-(dipropylamino)octyl)-, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo(2,3-b)indol-5-yl ester, (3aS-cis)- lies in its specific structural configuration and functional groups, which confer distinct chemical and biological properties. These unique features make it valuable for specific applications in research and industry .

Properties

CAS No.

154619-86-0

Molecular Formula

C28H48N4O2

Molecular Weight

472.7 g/mol

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-[8-(dipropylamino)octyl]carbamate

InChI

InChI=1S/C28H48N4O2/c1-6-18-32(19-7-2)20-13-11-9-8-10-12-17-29-27(33)34-23-14-15-25-24(22-23)28(3)16-21-30(4)26(28)31(25)5/h14-15,22,26H,6-13,16-21H2,1-5H3,(H,29,33)/t26-,28+/m1/s1

InChI Key

UXCFQYWYUVLGBQ-IAPPQJPRSA-N

Isomeric SMILES

CCCN(CCC)CCCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C

Canonical SMILES

CCCN(CCC)CCCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C

Origin of Product

United States

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